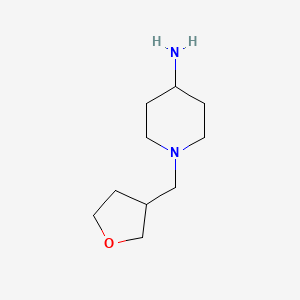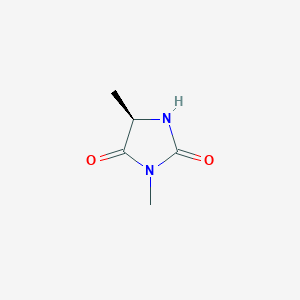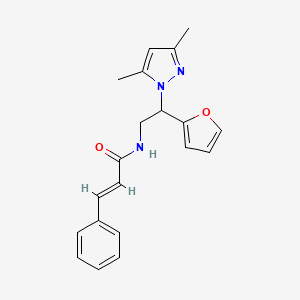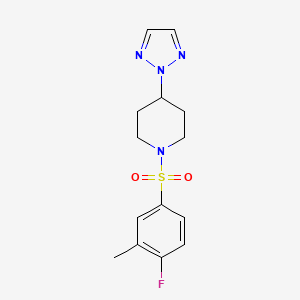
1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H24FN7O2 and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin and Dopamine Receptor Antagonists
Research on structurally related compounds has demonstrated significant activity as serotonin (5-HT2) and dopamine (D-2) receptor antagonists. These compounds have been synthesized and evaluated for their potential in modulating neurotransmitter systems, which is crucial for developing new treatments for psychiatric disorders. For instance, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives showed potent 5-HT2 antagonist activity, with certain derivatives outperforming known antagonists like ritanserin and ketanserin in specific assays (Watanabe et al., 1992). Additionally, 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position demonstrated potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating their potential as noncataleptogenic, centrally acting agents (Perregaard et al., 1992).
Neuroleptic Agents
Conformationally constrained butyrophenones, incorporating 4-(p-fluorobenzoyl)piperidine and related moieties, have been prepared and evaluated for their affinity towards dopamine and serotonin receptors. These studies highlight the compounds' potential as antipsychotic (neuroleptic) drugs without inducing extrapyramidal side effects, making them candidates for safer treatments for schizophrenia and related disorders (Raviña et al., 2000).
Imaging Agents
Derivatives like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine have been synthesized for potential use in imaging dopamine D4 receptors, highlighting the compound's utility in diagnostic applications, particularly in neurological research and disease diagnosis (Eskola et al., 2002).
Antimicrobial and Antiviral Activities
Some studies focus on the antimicrobial and antiviral potentials of related compounds, exploring their use in treating infections. For example, new urea and thiourea derivatives of piperazine doped with febuxostat were synthesized, showing promising anti-TMV (Tobacco mosaic virus) and antimicrobial activities, indicating their applicability in agricultural science and infection control (Reddy et al., 2013).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O2/c24-18-6-8-19(9-7-18)30-15-17(14-22(30)32)23(33)29-12-10-28(11-13-29)16-21-25-26-27-31(21)20-4-2-1-3-5-20/h1-9,17H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMBMMUAXBYOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide](/img/structure/B2445757.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)
![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)
![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)
![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2445765.png)

![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)


